2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile
Description
Properties
IUPAC Name |
2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c16-11-15-6-7-18-10-14(15)9-17(12-15)8-13-4-2-1-3-5-13/h1-5,14H,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPAHKQXHIQUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1(CN(C2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a lead compound for drug development.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in medicinal chemistry or material science.
Comparison with Similar Compounds
Target Compound
- Core structure: Pyrano[3,4-c]pyrrole with a hexahydro framework.
- Key substituents : Benzyl (position 2), carbonitrile (position 7a).
- Functional groups : Nitrile (–CN), ether (–O–), secondary amine (–NH–).
Similar Compounds
Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., compounds 5a–f, 6a–f)
- Core structure : Pyrrolo[3,4-c]pyrrole fused with pyrazole .
- Key substituents : Formylpyrazole, N-benzylglycine ethyl ester derivatives.
- Functional groups : Ester (–COOEt), amide (–CON–).
Ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7a–c) Core structure: Disubstituted pyrrole with cyano and ester groups . Key substituents: 3-aminophenyl, methyl, nitrile. Functional groups: Carboxylate (–COOEt), nitrile (–CN).
3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) Core structure: Dihydropyrano[4,3-b]pyranone . Key substituents: Benzoyl, methyl. Functional groups: Ketone (–C=O), ether (–O–).
3-(Diethylamino)-7-oxo-7H-benzopyrano-pyrido-benzimidazole-6-carbonitrile Core structure: Benzopyrano-pyrido-benzimidazole . Key substituents: Diethylamino, nitrile. Functional groups: Carbonitrile (–CN), tertiary amine (–N(Et)₂).
Spectral and Analytical Data
Notable Differences:
- The nitrile group in the target compound would exhibit a distinct IR absorption (~2200 cm⁻¹) absent in pyranones (e.g., 8a, which shows carbonyl peaks at 1640 cm⁻¹) .
- Mass spectra of pyrrole derivatives (e.g., m/z 454 in ) suggest higher molecular weights compared to simpler pyrano systems .
Reactivity and Stability
- Nitrile Group: The –CN group in the target compound and compound 7a–c enhances electrophilicity, enabling nucleophilic additions. In contrast, pyranones (e.g., 8a) undergo ketone-specific reactions like condensations .
- Benzyl vs. Diethylamino Groups: The benzyl substituent in the target compound may improve lipid solubility compared to the diethylamino group in ’s compound, affecting bioavailability .
- Ring Strain: The hexahydropyrano-pyrrole core likely reduces ring strain compared to dihydropyrano[4,3-b]pyranones (8a), influencing thermal stability .
Biological Activity
2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique bicyclic structure that combines elements of pyrrole and pyran rings. Its molecular formula is , and it possesses a carbonitrile functional group that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate enzyme activities or bind to receptors involved in various signaling pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways. |
| Receptor Binding | Binds to receptors affecting neurotransmitter release. |
| Antimicrobial Activity | Exhibits activity against bacterial and fungal strains. |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Notably, it has shown promising results against drug-resistant strains of Mycobacterium tuberculosis (MTB) with a minimum inhibitory concentration (MIC) lower than 0.016 μg/mL in vitro .
Case Studies
-
Mycobacterium tuberculosis :
A series of derivatives based on the structure of this compound were synthesized and tested for their antitubercular activity. Compound 2d demonstrated significant efficacy in an acute mouse model of TB and exhibited favorable pharmacokinetic profiles compared to existing treatments . -
Antifungal Activity :
In vitro tests showed that the compound possesses antifungal properties against common pathogenic fungi such as Candida albicans and Aspergillus species. The mechanism appears to involve disruption of fungal cell wall synthesis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. Studies indicate that it undergoes metabolic conversion primarily in the liver with moderate half-life values suitable for therapeutic use.
Safety and Toxicity
Preliminary toxicity studies indicate that the compound exhibits low toxicity levels in animal models. However, further investigations are necessary to fully elucidate its safety profile concerning long-term exposure and high-dose scenarios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
